molecular formula C22H19NO3 B10879965 biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone

biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone

Cat. No.: B10879965
M. Wt: 345.4 g/mol
InChI Key: GNSCNLFELWNPIU-BSYVCWPDSA-N
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Description

Biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone is a complex organic compound characterized by its biphenyl structure and the presence of a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone typically involves a multi-step process:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with a hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propylideneamino Group: The propylideneamino group is formed through a condensation reaction between a propylideneamine and the hydroxyphenyl-substituted biphenyl compound.

    Final Coupling: The final step involves the coupling of the intermediate with methanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its biphenyl structure imparts rigidity and stability, making it suitable for use in polymers and other advanced materials.

Mechanism of Action

The mechanism of action of biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-yl(2-hydroxyphenyl)methanone: Similar structure but lacks the propylideneamino group.

    Biphenyl-4-yl(4-hydroxyphenyl)methanone: Similar structure but with a different position of the hydroxy group.

    Biphenyl-4-yl(2-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone is unique due to the presence of the propylideneamino group, which imparts additional reactivity and potential for interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

[(E)-1-(2-hydroxyphenyl)propylideneamino] 4-phenylbenzoate

InChI

InChI=1S/C22H19NO3/c1-2-20(19-10-6-7-11-21(19)24)23-26-22(25)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15,24H,2H2,1H3/b23-20+

InChI Key

GNSCNLFELWNPIU-BSYVCWPDSA-N

Isomeric SMILES

CC/C(=N\OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=CC=C3O

Canonical SMILES

CCC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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